[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea
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Overview
Description
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea is an organic compound with the molecular formula C8H15N3O It is a derivative of 3-Penten-2-one, 3,4-dimethyl-, where the carbonyl group has been converted into a semicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea typically involves the reaction of 3-Penten-2-one, 3,4-dimethyl- with semicarbazide hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group back to the original carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the semicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: 3-Penten-2-one, 3,4-dimethyl-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-one, 3,4-dimethyl-: The parent compound without the semicarbazone group.
3-Methyl-3-penten-2-one: An isomer with a different substitution pattern.
3,4-Dimethyl-3-pentene-2-one: Another isomer with a different double bond position.
Uniqueness
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea is unique due to the presence of the semicarbazone group, which imparts distinct chemical and biological properties. This group allows the compound to form stable complexes with metal ions and participate in specific chemical reactions that are not possible with its parent compound or other isomers.
Properties
CAS No. |
16983-60-1 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3O/c1-5(2)6(3)7(4)10-11-8(9)12/h1-4H3,(H3,9,11,12)/b10-7+ |
InChI Key |
BEIIASFSBPBBLX-JXMROGBWSA-N |
Isomeric SMILES |
CC(=C(C)/C(=N/NC(=O)N)/C)C |
SMILES |
CC(=C(C)C(=NNC(=O)N)C)C |
Canonical SMILES |
CC(=C(C)C(=NNC(=O)N)C)C |
16983-60-1 | |
Synonyms |
3,4-Dimethyl-3-penten-2-one semicarbazone |
Origin of Product |
United States |
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